Acetic acid;formaldehyde;2,4,6-trinitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

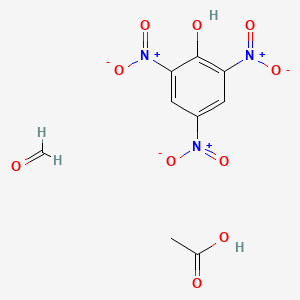

Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative

Vorbereitungsmethoden

Acetic Acid

Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:

- Methanol reacts with hydrogen iodide to form methyl iodide.

- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.

- Acetyl iodide is hydrolyzed to form acetic acid .

Formaldehyde

Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:

- Oxidation-dehydrogenation using a silver catalyst.

- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .

Analyse Chemischer Reaktionen

Acetic Acid

Acetic acid undergoes typical carboxylic acid reactions, including:

Neutralization: Reacts with bases to form acetate salts and water.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Reduction: Can be reduced to ethanol using strong reducing agents.

Formaldehyde

Formaldehyde participates in various reactions, such as:

Polymerization: Forms polymers like paraformaldehyde.

Condensation: Reacts with ammonia to form hexamethylenetetramine.

Oxidation: Can be oxidized to formic acid.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:

Reduction: Can be reduced to form picramic acid.

Nitration: Further nitration can occur under specific conditions.

Explosive Decomposition: Decomposes explosively under shock or heat.

Wissenschaftliche Forschungsanwendungen

Acetic Acid

Acetic acid is used in:

Chemical Synthesis: As a reagent in the production of various chemicals.

Food Industry: As a preservative and flavoring agent.

Biological Research: As a solvent and pH regulator.

Formaldehyde

Formaldehyde is utilized in:

Medical Research: As a tissue fixative and disinfectant.

Industrial Applications: In the production of resins and plastics.

Energy Storage: As a potential hydrogen carrier.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Explosives: Historically used in military and industrial explosives.

Dye Manufacturing: As a precursor for various dyes.

Chemical Analysis: As a reagent in analytical chemistry.

Wirkmechanismus

Acetic Acid

Acetic acid exerts its effects through:

Acid-Base Reactions: Alters pH and participates in buffering systems.

Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.

Formaldehyde

Formaldehyde acts by:

Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.

Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol’s mechanism includes:

Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.

Explosive Decomposition: Rapidly decomposes to release gases and heat.

Vergleich Mit ähnlichen Verbindungen

Acetic Acid

Similar compounds include:

Formic Acid: A simpler carboxylic acid with stronger acidity.

Propionic Acid: A slightly larger carboxylic acid with similar properties.

Formaldehyde

Acetaldehyde: An aldehyde with one additional carbon atom.

Acetone: A ketone with similar reactivity but different functional group.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: A less nitrated analog with similar properties.

Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.

This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds

Eigenschaften

CAS-Nummer |

37330-50-0 |

|---|---|

Molekularformel |

C9H9N3O10 |

Molekulargewicht |

319.18 g/mol |

IUPAC-Name |

acetic acid;formaldehyde;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |

InChI-Schlüssel |

VADAFWNOUZIFHY-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

37330-50-0 |

Synonyme |

Bouin's fluid Bouin's solution |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.